2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their versatility in pharmacological activities and are widely used in various fields such as pharmaceuticals, perfumeries, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Biological Activity
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.26 g/mol
- CAS Number : 1524831-57-9
The biological activity of this compound is attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Key Mechanisms:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This compound has shown promise in inhibiting DHODH, an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition can affect cellular proliferation and viral replication .
- Antitumor Activity : Research has indicated that pyrazole derivatives exhibit significant antitumor properties by targeting cancer cell proliferation pathways . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.
Antiviral Activity
In vitro studies have demonstrated that this compound can inhibit the replication of viruses such as measles virus. The compound's ability to disrupt viral replication makes it a candidate for further development as an antiviral agent .
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. This combination therapy demonstrated a synergistic effect that improved overall efficacy against tumor cells .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of this compound against the measles virus. The study revealed that treatment with this compound significantly reduced viral titers in infected cell cultures. This finding supports its potential use in developing antiviral therapies .
Research Findings Summary Table
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)13-8-11-9-14-6-7-16(11)15-13/h2-5,8,14H,6-7,9H2,1H3 |
InChI Key |
YFLJZHOKAJFPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
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